molecular formula C8H8N2S B8686507 2-amino-5-(methylsulfanyl)benzonitrile

2-amino-5-(methylsulfanyl)benzonitrile

Cat. No.: B8686507
M. Wt: 164.23 g/mol
InChI Key: WKCGREHCBDTVGT-UHFFFAOYSA-N
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Description

2-Amino-5-(methylsulfanyl)benzonitrile (CAS: 306980-70-1) is a substituted benzonitrile derivative with a molecular formula of C₈H₇N₂S and a molecular weight of 163.22 g/mol . The compound features an amino group (-NH₂) at position 2 and a methylsulfanyl (-SCH₃) group at position 5 on the benzene ring, alongside a nitrile (-CN) functional group. Its synthesis often involves coupling reactions, such as Suzuki-Miyaura cross-coupling or bromination steps, as seen in analogous benzonitrile derivatives .

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

2-amino-5-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H8N2S/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,10H2,1H3

InChI Key

WKCGREHCBDTVGT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(methylsulfanyl)benzonitrile typically involves the introduction of the amino and methylthio groups onto a benzonitrile scaffold. One common method involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-5-(methylthio)benzonitrile, with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2-amino-5-(methylsulfanyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(methylsulfanyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Ammonia (NH3), amines, polar solvents like DMF

Major Products Formed

    Oxidation: 2-Amino-5-(methylsulfinyl)benzonitrile, 2-Amino-5-(methylsulfonyl)benzonitrile

    Reduction: 2-Amino-5-(methylthio)benzylamine

    Substitution: Various substituted benzonitriles depending on the nucleophile used

Scientific Research Applications

2-amino-5-(methylsulfanyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-(methylsulfanyl)benzonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The amino and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Amino-5-(methylsulfanyl)benzonitrile -NH₂ (C2), -SCH₃ (C5), -CN (C1) C₈H₇N₂S 163.22 Potential enzyme inhibition
2-Amino-5-(methoxymethyl)benzonitrile -NH₂ (C2), -CH₂OCH₃ (C5) C₉H₁₀N₂O 162.2 Lab use; limited commercial availability
2-Amino-5-(trifluoromethylsulfonyl)benzonitrile -NH₂ (C2), -SO₂CF₃ (C5) C₈H₅F₃N₂O₂S 250.2 High polarity due to sulfonyl group
2-Amino-4-chloro-5-methylbenzonitrile -NH₂ (C2), -Cl (C4), -CH₃ (C5) C₈H₇ClN₂ 182.61 Requires safety precautions for inhalation

Key Observations :

  • Electron-Withdrawing vs.
  • Polarity : The trifluoromethylsulfonyl derivative exhibits higher polarity and molecular weight, which may impact solubility and pharmacokinetics .
  • Safety Profiles: Chlorinated analogs (e.g., 2-amino-4-chloro-5-methylbenzonitrile) require stringent handling due to inhalation risks, whereas sulfur-containing compounds may have distinct toxicity profiles .

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